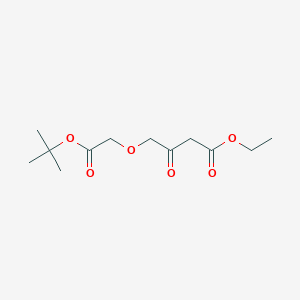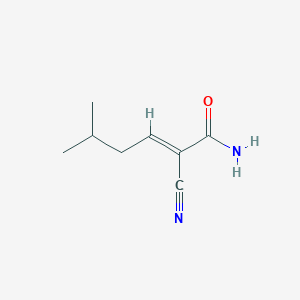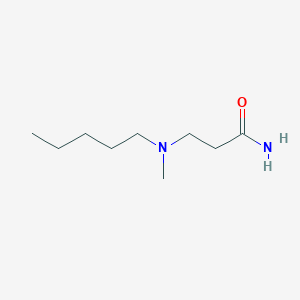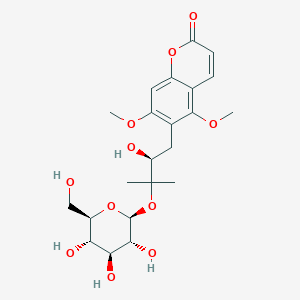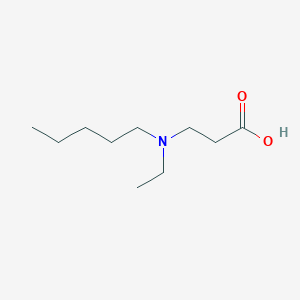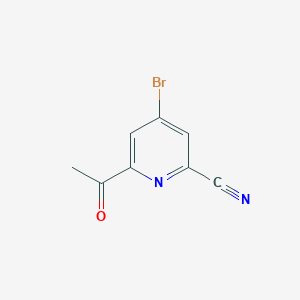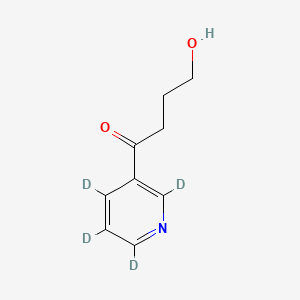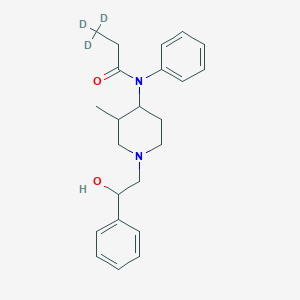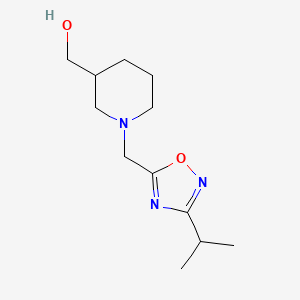
(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanol is a chemical compound that features a piperidine ring substituted with a methanol group and a 1,2,4-oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with an oxadiazole precursor under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
化学反応の分析
Types of Reactions
(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted piperidine derivatives .
科学的研究の応用
Chemistry
In chemistry, (1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
作用機序
The mechanism of action of (1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The oxadiazole ring may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
類似化合物との比較
Similar Compounds
- (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol
- 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine trifluoroacetate
- 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Uniqueness
Compared to similar compounds, (1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanol is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. The presence of both the piperidine and oxadiazole rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
特性
分子式 |
C12H21N3O2 |
|---|---|
分子量 |
239.31 g/mol |
IUPAC名 |
[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methanol |
InChI |
InChI=1S/C12H21N3O2/c1-9(2)12-13-11(17-14-12)7-15-5-3-4-10(6-15)8-16/h9-10,16H,3-8H2,1-2H3 |
InChIキー |
CDOROXOIGAQALZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NOC(=N1)CN2CCCC(C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




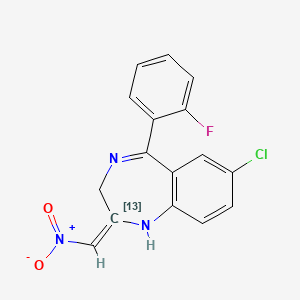

![N-[3-chloro-4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B13444189.png)
